molecular formula C12H16N4OS B11187255 N-(5-benzyl-2-thioxo-1,3,5-triazinan-1-yl)acetamide

N-(5-benzyl-2-thioxo-1,3,5-triazinan-1-yl)acetamide

Cat. No.: B11187255
M. Wt: 264.35 g/mol
InChI Key: HUTMTMHHFKYWQV-UHFFFAOYSA-N
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Description

N-(5-benzyl-2-thioxo-1,3,5-triazinan-1-yl)acetamide: is a heterocyclic compound featuring a triazinane ring with a benzyl group and a thioxo group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-benzyl-2-thioxo-1,3,5-triazinan-1-yl)acetamide typically involves the cyclization of appropriate precursors. One common method includes the reaction of benzylamine with thiourea and acetic anhydride under controlled conditions. The reaction proceeds through the formation of intermediate compounds, which then cyclize to form the desired triazinane ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. Catalysts like samarium salts can be employed to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(5-benzyl-2-thioxo-1,3,5-triazinan-1-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Antimicrobial Activity

The compound exhibits notable antimicrobial properties against various pathogens. Research has demonstrated that derivatives of 1,3,5-thiadiazine-2-thione, which includes the structure of N-(5-benzyl-2-thioxo-1,3,5-triazinan-1-yl)acetamide, show effectiveness against bacterial strains such as Xanthomonas oryzae and Fusarium graminearum .

Table 1: Antimicrobial Efficacy of Related Compounds

Compound NameTarget PathogenMinimum Inhibitory Concentration (MIC)
Compound 8aX. oryzae pv. oryzicola50 µg/mL
Compound 8bF. graminearum30 µg/mL

These findings suggest that modifications to the thiadiazine structure can enhance antimicrobial potency, making it a valuable candidate for developing new antibacterial agents.

Anticancer Properties

This compound has also been investigated for its anticancer potential. Studies have shown that related compounds exhibit cytotoxic effects against various cancer cell lines, including K562 (chronic myelogenous leukemia) and MCF7 (breast cancer) .

Case Study: Cytotoxic Activity Assessment

In a study evaluating the cytotoxicity of several derivatives:

  • Compound A showed an IC50 of 45 µM against K562 cells.
  • Compound B exhibited an IC50 of 60 µM against MCF7 cells.

These results indicate that structural modifications can lead to significant variations in anticancer activity, highlighting the importance of structure-activity relationship (SAR) studies in drug development.

Agricultural Applications

The agricultural relevance of compounds like this compound is underscored by their herbicidal and fungicidal properties. The thiazole and thiadiazine moieties have been linked to effective control of crop diseases .

Table 2: Agricultural Efficacy of Thiadiazine Derivatives

Compound NameApplication TypeEfficacy (%)
DazometFungicide85
MilnebNematicide90

These findings suggest that compounds with similar structural features to this compound could be developed into effective agricultural agents.

Mechanism of Action

The mechanism by which N-(5-benzyl-2-thioxo-1,3,5-triazinan-1-yl)acetamide exerts its effects involves the interaction with molecular targets such as enzymes. The thioxo group plays a crucial role in binding to the active site of enzymes, thereby inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-benzyl-2-thioxo-1,3,5-triazinan-1-yl)acetamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the benzyl group and the thioxo group in the triazinane ring enhances its reactivity and potential for diverse applications.

Biological Activity

N-(5-benzyl-2-thioxo-1,3,5-triazinan-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and other pharmacological applications. This article explores its biological activity through various studies, highlighting key findings and presenting relevant data.

Chemical Structure and Properties

This compound belongs to the class of thiazolidinone derivatives. Its structure can be represented as follows:

C12H12N4OS\text{C}_{12}\text{H}_{12}\text{N}_4\text{OS}

This compound features a thioxo group that is critical for its biological activity.

Antimicrobial Activity

Research has demonstrated that derivatives of 1,3,5-triazine compounds exhibit significant antimicrobial properties. For instance, studies have shown that various triazine derivatives possess antibacterial and antifungal activities against specific pathogens such as Xanthomonas oryzae and Fusarium graminearum .

Table 1: Antimicrobial Activity of Related Compounds

Compound NamePathogen TestedActivity Observed
This compoundXanthomonas oryzaeModerate
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(5-methyl-6-thioxo-1,3,5-thiadiazinan-3-yl)acetamideFusarium graminearumSignificant
N-(5-benzylthio)-1,3,4-thiadiazol-2-ylRhizoctonia solaniModerate

This table illustrates the varying levels of activity observed in related compounds, indicating that modifications in structure can lead to enhanced antimicrobial efficacy.

Anticancer Activity

The anticancer potential of triazine derivatives has been extensively studied. For example, compounds with a triazine core have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines, including K562 (chronic myelogenous leukemia) and MCF7 (breast cancer) cells .

Case Study: Cytotoxicity Assessment

In a recent study assessing the cytotoxic effects of this compound on cancer cell lines:

  • Cell Lines Tested : K562 and MCF7
  • Results : The compound exhibited moderate cytotoxicity with IC50 values suggesting effective inhibition of cell growth.

The biological activity of this compound may be attributed to its ability to interact with cellular targets involved in metabolic processes. Triazine derivatives have been noted for their capacity to inhibit enzymes linked to tumorigenesis and microbial resistance .

Q & A

Q. Basic: What are the optimal synthetic routes for N-(5-benzyl-2-thioxo-1,3,5-triazinan-1-yl)acetamide?

Methodological Answer:
The synthesis typically involves multi-step reactions starting with the formation of the triazinan ring, followed by benzyl substitution and thioxo-group introduction. Key steps include:

  • Step 1 : Condensation of acetamide derivatives with thiourea or thioacetamide under reflux conditions (e.g., chloroacetyl chloride in triethylamine, monitored by TLC) .
  • Step 2 : Benzyl group introduction via nucleophilic substitution or coupling reactions (e.g., using benzyl bromide in DMF at 60–80°C) .
  • Step 3 : Thioxo-group stabilization via oxidation with H₂O₂ or sulfurizing agents .

Table 1: Representative Synthetic Conditions

Reagents/ConditionsSolventTemperatureYieldReference
Chloroacetyl chloride, triethylamine, refluxEtOH80°C, 4h~70%
Benzyl bromide, DMF, K₂CO₃DMF60°C, 12h~65%
H₂O₂ (30%), acetic acidCH₃COOHRT, 2h>85%

Q. Basic: How is the compound characterized for purity and structural confirmation?

Methodological Answer:
A combination of spectroscopic and crystallographic techniques is employed:

  • ¹H/¹³C NMR : Identifies protons and carbons in the benzyl, thioxo, and triazinan moieties (e.g., δ 2.1 ppm for acetamide CH₃, δ 4.5 ppm for benzyl CH₂) .
  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., ESI-MS: [M+H]⁺ at m/z 319.2) .
  • X-ray Diffraction : Resolves crystal packing and bond lengths (e.g., orthorhombic system, space group Pbca) .

Table 2: Key Spectral Data

TechniqueKey ObservationsReference
¹H NMRδ 7.3–7.5 (benzyl aromatic protons)
¹³C NMR170.2 ppm (C=O), 125.5 ppm (thioxo S=C)
X-rayC–S bond length: 1.68 Å

Q. Basic: What are the stability considerations for this compound under laboratory conditions?

Methodological Answer:
Stability is assessed via:

  • Thermogravimetric Analysis (TGA) : Determines decomposition onset (e.g., >200°C) .
  • HPLC Monitoring : Tracks degradation products under UV light or humidity .
  • Storage : Recommend anhydrous conditions (desiccator, -20°C) to prevent thioxo-group hydrolysis .

Q. Advanced: How can reaction mechanisms involving the thioxo group be elucidated?

Methodological Answer:
Mechanistic studies employ:

  • Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates .
  • DFT Calculations : Model transition states for sulfur participation in nucleophilic attacks .
  • Trapping Intermediates : Use ESI-MS to detect transient species (e.g., sulfenic acid intermediates) .

Q. Advanced: How do structural modifications impact biological activity?

Methodological Answer:
Structure-activity relationships (SAR) are explored via:

  • Substituent Variation : Replace benzyl with electron-withdrawing groups (e.g., nitro) to enhance binding to enzyme active sites .
  • In Vitro Assays : Test cytotoxicity (MTT assay) and enzyme inhibition (e.g., IC₅₀ against kinases) .

Table 3: SAR Trends

ModificationBioactivity ChangeReference
Benzyl → 4-NO₂-phenyl3x ↑ kinase inhibition
Thioxo → oxoLoss of activity

Q. Advanced: What computational methods predict its interaction with biological targets?

Methodological Answer:

  • Molecular Docking (AutoDock/Vina) : Simulate binding to receptors (e.g., TRAILR2) using PyMol .
  • MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories .

Q. Advanced: What mechanisms underlie its potential pharmacological effects?

Methodological Answer:
Hypotheses are tested via:

  • Western Blotting : Measure apoptosis markers (e.g., caspase-3 activation) .
  • Surface Plasmon Resonance (SPR) : Quantify binding affinity to target proteins (e.g., KD = 12 nM) .

Q. Notes

  • Experimental Design : Emphasizes reproducibility (e.g., TLC monitoring , controlled reaction conditions ).

Properties

Molecular Formula

C12H16N4OS

Molecular Weight

264.35 g/mol

IUPAC Name

N-(5-benzyl-2-sulfanylidene-1,3,5-triazinan-1-yl)acetamide

InChI

InChI=1S/C12H16N4OS/c1-10(17)14-16-9-15(8-13-12(16)18)7-11-5-3-2-4-6-11/h2-6H,7-9H2,1H3,(H,13,18)(H,14,17)

InChI Key

HUTMTMHHFKYWQV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NN1CN(CNC1=S)CC2=CC=CC=C2

Origin of Product

United States

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